

Application Notes and Protocols for the Solid-Phase Synthesis of Hp1404 Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hp1404 is a cationic antimicrobial peptide originally identified from the venom of the scorpion Heterometrus petersii.[1][2][3] This 14-amino acid peptide, with the sequence Gly-Ile-Leu-Gly-Lys-Leu-Trp-Glu-Gly-Val-Lys-Ser-Ile-Phe, exhibits potent and specific activity against Grampositive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][4] **Hp1404** acts by penetrating and disrupting the bacterial cell membrane, a mechanism that is less likely to induce drug resistance compared to conventional antibiotics. [1][5][6] Furthermore, it has demonstrated low toxicity to mammalian cells and efficacy in animal models of infection, making it a promising candidate for further therapeutic development.[1][2][3]

These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of the **Hp1404** peptide using Fmoc-based solid-phase peptide synthesis (SPPS). Additionally, protocols for in vitro and in vivo evaluation of its biological activity are detailed.

Data Presentation Physicochemical Properties of Hp1404



Property	Value	Reference
Amino Acid Sequence	Gly-lle-Leu-Gly-Lys-Leu-Trp- Glu-Gly-Val-Lys-Ser-Ile-Phe	[2]
Molecular Weight	1547.9 g/mol	Calculated
Net Charge at pH 7	+1	[3]
Structure	Amphipathic α-helical	[1][3]

In Vitro Antimicrobial Activity of Hp1404

Bacterial Strain	MIC (μg/mL)
Staphylococcus aureus AB94004	12.5
Staphylococcus aureus ATCC25923	12.5
Staphylococcus aureus ATCC6538	12.5
Methicillin-Resistant S. aureus (MRSA)	6.25-25
Staphylococcus epidermidis AB208187	12.5
Staphylococcus epidermidis AB208188	12.5
Micrococcus luteus AB93113	6.25
Bacillus subtilis AB91021	6.25
Gram-negative bacteria	>100

Data sourced from Li et al., 2014.[1]

In Vitro and In Vivo Toxicity of Hp1404



Assay	Endpoint	Value
Hemolytic Activity (human RBCs)	HC50	226.6 μg/mL (146.5 μM)
Cytotoxicity (mammalian cell lines)	CC50	>100 μg/mL (64.6 μM)
Acute Systemic Toxicity (mice, i.p.)	-	Non-toxic at 80 mg/kg
Acute Systemic Toxicity (mice, i.v.)	LD50	89.8 mg/kg

Data sourced from Li et al., 2014.[1][2][3]

Experimental Protocols Protocol 1: Solid-Phase Synthesis of Hp1404

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis.

Materials and Equipment:

- Peptide synthesizer (manual or automated)
- Rink Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)



- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Cold diethyl ether
- Lyophilizer

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
- First Amino Acid Coupling (Fmoc-Phe-OH):
 - Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes. Add DIPEA (6 eq.) and immediately add to the resin.
 - Allow the coupling reaction to proceed for 2 hours with gentle agitation.
 - Wash the resin with DMF (3x) and DCM (3x).
- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and react for 5 minutes.
 - Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Chain Elongation (Sequential Amino Acid Coupling):
 - Repeat the coupling and deprotection steps for each subsequent amino acid in the
 Hp1404 sequence (Ile, Ser, Lys, Val, Gly, Glu, Trp, Leu, Lys, Gly, Leu, Ile, Gly). Use the
 appropriate side-chain protected Fmoc-amino acids.
 - Monitor the completion of each coupling step using a qualitative ninhydrin test.
- Cleavage and Global Deprotection:



- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
- Peptide Lyophilization:
 - Dissolve the crude peptide pellet in a minimal amount of water/acetonitrile mixture and freeze-dry to obtain a fluffy white powder.

Protocol 2: Purification and Characterization of Hp1404

Materials and Equipment:

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a preparative C18 column
- Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
- Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

- Purification:
 - Dissolve the crude lyophilized peptide in Solvent A.
 - Purify the peptide by RP-HPLC using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a suitable flow rate.
 - Monitor the elution profile at 220 nm and 280 nm.



- Collect fractions corresponding to the major peak.
- · Purity Analysis:
 - Analyze the collected fractions on an analytical RP-HPLC C18 column to confirm purity (>95%).
- Characterization:
 - Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The expected mass should correspond to that of Hp1404.
- · Final Lyophilization:
 - Pool the pure fractions and lyophilize to obtain the final purified Hp1404 peptide.

Protocol 3: In Vitro Antimicrobial Activity Assay (MIC Determination)

Procedure:

- Culture bacteria in a suitable broth medium (e.g., Luria-Bertani) to an optical density of 0.6 at 600 nm.
- Dilute the bacterial culture to approximately 10⁵-10⁶ colony-forming units (CFU)/mL in fresh broth.
- Prepare serial two-fold dilutions of the purified Hp1404 peptide in 0.9% saline in a 96-well microtiter plate.
- Add the bacterial suspension to each well containing the peptide dilutions.
- Incubate the plate for 16-24 hours at 37°C with continuous shaking.
- The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration at which no visible bacterial growth is observed.[4]

Visualizations



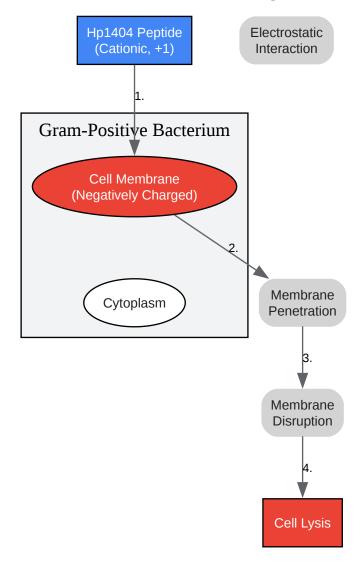
Solid-Phase Peptide Synthesis Workflow for Hp1404



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Caption: Workflow for the solid-phase synthesis of **Hp1404** peptide.

Proposed Mechanism of Action of Hp1404





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Caption: Proposed mechanism of **Hp1404** action on bacterial membranes.

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